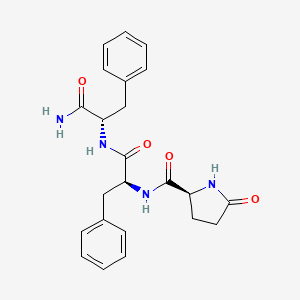
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound It is composed of three amino acids: 5-oxo-L-proline, L-phenylalanine, and L-phenylalaninamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled together in a stepwise manner. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers. These machines can perform the stepwise coupling of amino acids with high efficiency and precision. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism depends on the specific biological context and the targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-L-proline: A precursor to 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalaninamide, involved in various metabolic pathways.
L-phenylalanine: An essential amino acid used in protein synthesis.
L-phenylalaninamide: A derivative of L-phenylalanine with potential biological activity.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64660-81-7 |
|---|---|
Formule moléculaire |
C23H26N4O4 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c24-21(29)18(13-15-7-3-1-4-8-15)26-23(31)19(14-16-9-5-2-6-10-16)27-22(30)17-11-12-20(28)25-17/h1-10,17-19H,11-14H2,(H2,24,29)(H,25,28)(H,26,31)(H,27,30)/t17-,18-,19-/m0/s1 |
Clé InChI |
KBPFYJFNGDNEOX-FHWLQOOXSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
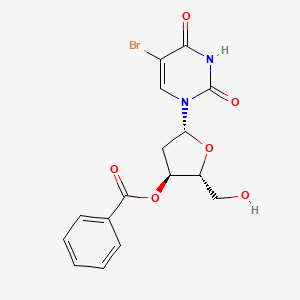
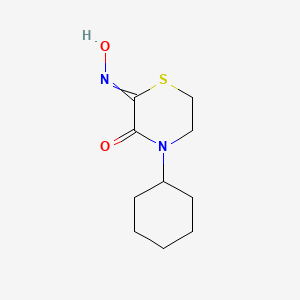
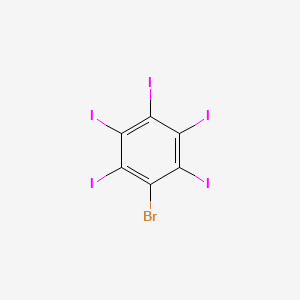
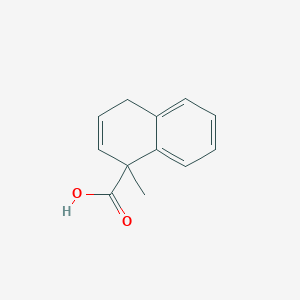
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)

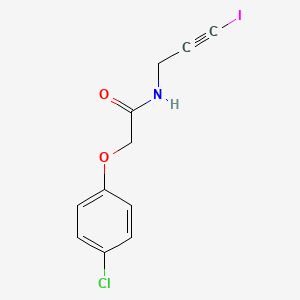
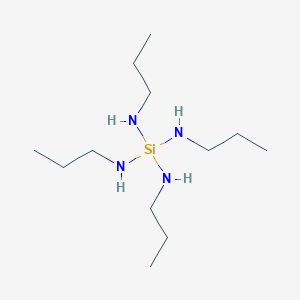

![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
